2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione
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Overview
Description
2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-diones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method involves the reaction of phthalic anhydride with 2,2,4,7-tetramethylquinoline in the presence of a suitable catalyst under reflux conditions . The reaction is carried out in a solvent such as isopropanol and water, with the use of a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .
Industrial Production Methods
In industrial settings, the production of isoindole-1,3-dione derivatives often involves large-scale reactions using similar condensation methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while reduction reactions can produce isoindoline derivatives .
Scientific Research Applications
2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione include other isoindole-1,3-dione derivatives such as:
- N-isoindoline-1,3-dione
- Fused multifunctionalized isoindole-1,3-diones
Uniqueness
What sets this compound apart is its unique structure, which combines the isoindole-1,3-dione core with a tetramethylquinoline moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(2,2,4,7-tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14-9-10-16-15(2)12-22(3,4)24(19(16)11-14)13-23-20(25)17-7-5-6-8-18(17)21(23)26/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVCEOMVSKVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2CN3C(=O)C4=CC=CC=C4C3=O)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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